

## An In-depth Technical Guide to 2-Fluoro-3-methoxyben

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## Compound of Interest

Compound Name: 2-Fluoro-3-methoxybenzyl bromide

Cat. No.: B1331587

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a plausible synthetic route for **2-Fluoro-3-methoxybenzyl bromide** to support research and development activities in medicinal chemistry and drug discovery.

## Molecular Structure and Identifiers

**2-Fluoro-3-methoxybenzyl bromide** is a substituted aromatic compound. The core of its structure is a benzene ring, substituted with a fluorine atom and a bromomethyl group at the 1-position.

Table 1: Molecular Identifiers for **2-Fluoro-3-methoxybenzyl bromide**

Identifier	Value
CAS Number	447463-56-1[1]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BrFO
Molecular Weight	219.05 g/mol [2]
Canonical SMILES	<chem>COC1=C(F)C=CC=C1CBr</chem>
InChI	InChI=1S/C8H8BrFO/c1-11-8-5-3-2-4-6(9)7(8)10/h2-

```
digraph "2_Fluoro_3_methoxybenzyl_bromide" {
graph [fontname="Arial", label="2-Fluoro-3-methoxybenzyl bromide", labelloc=t, fontsize=16, size="6,6", ratio=
node [fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=12];
```

```
// Nodes for the benzene ring
```

```
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
```

```
// Nodes for the substituents
```

```
Br [label="Br"];
F [label="F"];
O [label="O"];
CH3 [label="CH3"];
CH2 [label="CH2"];
```

```
// Edges for the benzene ring
C1 -- C2 [style=solid];
C2 -- C3 [style=bold];
C3 -- C4 [style=solid];
C4 -- C5 [style=bold];
C5 -- C6 [style=solid];
C6 -- C1 [style=bold];
```

```
// Edges for the substituents
C1 -- CH2 [style=solid];
CH2 -- Br [style=solid];
C2 -- F [style=solid];
C3 -- O [style=solid];
O -- CH3 [style=solid];
```

```
// Positioning the nodes
C1 [pos="0,1!"];
C2 [pos="-0.87,0.5!"];
C3 [pos="-0.87,-0.5!"];
C4 [pos="0,-1!"];
C5 [pos="0.87,-0.5!"];
C6 [pos="0.87,0.5!"];
CH2 [pos="0,2!"];
Br [pos="0,3!"];
F [pos="-1.74,1!"];
O [pos="-1.74,-1!"];
CH3 [pos="-2.61,-0.5!"];
}
```

Molecular Structure of **2-Fluoro-3-methoxybenzyl bromide**

## Physicochemical Properties

The known physicochemical properties of **2-Fluoro-3-methoxybenzyl bromide** are summarized in the table below. This data is essential for handling

Table 2: Physicochemical Properties of **2-Fluoro-3-methoxybenzyl bromide**

Property	Value
Molecular Weight	219.05 g/mol <a href="#">[2]</a>
Appearance	Not specified in search results
Boiling Point	247.5 °C
Density	1.488 g/cm³
Solubility	Expected to be soluble in common organic solvents.

## Spectroscopic Data

While specific spectra for **2-Fluoro-3-methoxybenzyl bromide** were not found in the performed searches, a commercial supplier indicates the available structure, the expected chemical shifts are outlined below. These predictions are based on standard chemical shift ranges for similar functional groups.

Table 3: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shifts

Atom Type	Predicted $^1\text{H}$ Chemical Shift (ppm)	Predicted $^{13}\text{C}$
Aromatic CH	6.8 - 7.4	110 - 140
-CH <sub>2</sub> Br	~4.5	30 - 35
-OCH <sub>3</sub>	~3.9	55 - 60
Aromatic C-F	-	150 - 165 (d, .
Aromatic C-O	-	145 - 155
Aromatic C-CH <sub>2</sub> Br	-	130 - 140

## Synthesis of 2-Fluoro-3-methoxybenzyl bromide

A definitive, detailed experimental protocol for the synthesis of **2-Fluoro-3-methoxybenzyl bromide** was not explicitly found in the literature searches; synthesis of benzyl bromides is the radical bromination of the corresponding toluene derivative. In this case, the starting material would be 2-fluoro-3-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent.

## Proposed Experimental Protocol: Benzylic Bromination of 2-fluoro-3-methoxytoluene

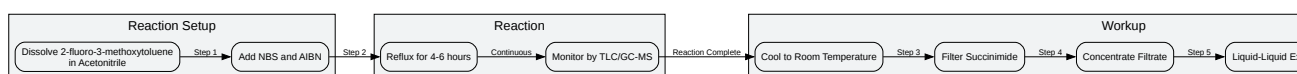
Materials:

- 2-fluoro-3-methoxytoluene
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN)
- Acetonitrile (CH<sub>3</sub>CN)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Hexane
- Ethyl acetate

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-3-methoxytoluene (1.0 equivalent) in acetonitrile.
- Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.05 equivalents) to the solution.
- Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain reflux for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (GC-MS) to track the consumption of the starting material.
- After the reaction is complete, cool the mixture to room temperature.
- Filter the reaction mixture to remove the succinimide byproduct.

- Concentrate the filtrate under reduced pressure to remove the acetonitrile.
- Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **2-Fluoro-3-methoxybenzyl bromide**.
- Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to obtain the pure product.



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#### Experimental Workflow for the Synthesis of **2-Fluoro-3-methoxybenzyl bromide**

## Safety and Handling

Benzyl bromides are generally lachrymatory and corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for this or similar compounds.

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## References

- 1. ucl.ac.uk [ucl.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Fluoro-3-methoxyBenzylBromide(447463-56-1) <sup>1</sup>H NMR [m.chemicalbook.com]
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